Hydrogen Bond Acceptor Capacity Differentiates 4-Nitro from 4-Amino Analog for CNS Library Design
The 4-nitrophenyl substituent provides a distinct hydrogen bond acceptor (HBA) profile compared to its reduced 4-amino analog. The target compound features 4 HBA sites, which are critical for interactions with biological targets and influence blood-brain barrier (BBB) penetration predictions . In contrast, the corresponding reduced analog, 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline (Molecular Formula C13H19N3), has only 3 HBA sites and possesses 2 hydrogen bond donor (HBD) sites, fundamentally altering its pharmacokinetic projection .
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 HBA sites (0 HBD sites) |
| Comparator Or Baseline | 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline: 3 HBA sites (2 HBD sites) |
| Quantified Difference | Target compound has 1 additional HBA site (ΔHBA = +1) and 2 fewer HBD sites (ΔHBD = -2) |
| Conditions | Computed properties from structural data; molecular descriptors for drug-likeness and CNS MPO score calculations |
Why This Matters
For CNS-targeting libraries, a higher HBA count and the absence of HBD sites can improve predicted membrane permeability and reduce P-glycoprotein efflux liability, making this scaffold a strategically distinct choice over the aniline analog.
